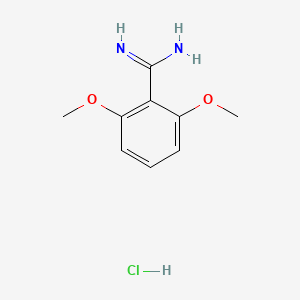

2,6-Dimethoxy-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTQMRUMYMSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine hydrochloride (CAS No. 1171047-31-6): A Putative Modulator of Serine Proteases for Drug Discovery

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-benzamidine hydrochloride, a research chemical with potential applications in drug development and biochemical research. While empirical data on this specific molecule is limited, this document synthesizes information on the broader class of benzamidine derivatives and its likely precursor, 2,6-dimethoxybenzonitrile, to offer a predictive profile for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Substituted Benzamidines

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, including trypsin, thrombin, and plasmin.[1][2] This inhibitory activity stems from the structural mimicry of the guanidinium group of arginine, a key recognition motif for these enzymes. By occupying the active site, benzamidine-based molecules can modulate a wide array of physiological and pathological processes, from blood coagulation and fibrinolysis to inflammation and cancer progression. The strategic placement of substituents on the phenyl ring, such as methoxy groups, can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors, making them attractive scaffolds for drug design.[1] This guide focuses on the 2,6-dimethoxy substituted variant, a compound available to the research community but not yet extensively characterized in the scientific literature.

Physicochemical Properties and Structure

| Property | Value | Source |

| CAS Number | 1171047-31-6 | [3] |

| Molecular Formula | C9H13ClN2O2 | |

| Molecular Weight | 216.67 g/mol | |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from related compounds |

The chemical structure, featuring a benzamidine core with two methoxy groups at the 2 and 6 positions, suggests specific steric and electronic properties that will dictate its biological activity. The hydrochloride salt form is expected to enhance its aqueous solubility.

Synthesis and Manufacturing

The synthesis of this compound would likely proceed through the formation of its nitrile precursor, 2,6-dimethoxybenzonitrile. Several synthetic routes for this intermediate have been reported in the literature.

One common approach involves the nucleophilic substitution of a di-substituted benzene. For instance, 2,6-dichlorobenzonitrile can be reacted with a dry alkoxide in an organic solvent to yield the desired 2,6-dialkoxybenzonitrile.[4] Another route starts from 1,3-dimethoxybenzene, which can be reacted with chlorosulfonyl isocyanate (ClSO2NCO) to introduce the nitrile group.[4]

Once 2,6-dimethoxybenzonitrile is obtained, it can be converted to the corresponding benzamidine. A standard method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate, followed by reaction with ammonia.

Caption: A plausible two-step synthesis of 2,6-Dimethoxy-benzamidine HCl from its nitrile precursor.

Predicted Biological Activity and Mechanism of Action

Based on the extensive research on substituted benzamidines, this compound is predicted to function as a serine protease inhibitor.[1] The methoxy groups at the 2 and 6 positions are expected to influence its binding affinity and selectivity for different proteases. These groups can affect the electronic distribution of the aromatic ring and introduce steric constraints, potentially leading to a unique inhibitory profile compared to other benzamidine derivatives.[1]

The primary mechanism of action is anticipated to be competitive inhibition, where the amidine group interacts with the serine residue in the enzyme's active site, mimicking the natural substrate.

Caption: Predicted mechanism of action for 2,6-Dimethoxy-benzamidine HCl as a serine protease inhibitor.

Potential Applications in Research and Drug Development

Given its predicted activity, this compound could be a valuable tool in several areas of research:

-

Enzyme Kinetics and Inhibition Studies: This compound can be used to probe the structure and function of serine proteases and to validate their role in various disease models.[5]

-

Drug Discovery Lead Compound: As a starting point for medicinal chemistry campaigns, the 2,6-dimethoxy substitution pattern offers a unique scaffold that can be further modified to optimize potency, selectivity, and drug-like properties.

-

Agrochemical Research: Some benzamide derivatives have shown promise as pesticides and fungicides, suggesting a potential application in the development of new crop protection agents.[6][7]

Experimental Protocols: A General Framework for Characterization

Researchers interested in characterizing this compound can adapt standard protocols used for other protease inhibitors.

Serine Protease Inhibition Assay (General Protocol)

-

Prepare Reagents:

-

Assay buffer (e.g., Tris-HCl with CaCl2).

-

Serine protease stock solution (e.g., trypsin, thrombin).

-

Substrate stock solution (a chromogenic or fluorogenic substrate specific to the protease).

-

A stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the inhibitor (this compound).

-

Add the enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzamidine derivatives should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion and Future Directions

This compound represents an under-explored molecule within the pharmacologically significant class of benzamidine-based serine protease inhibitors. Its unique substitution pattern suggests the potential for a distinct biological activity profile. This technical guide, by synthesizing available information on related compounds, provides a foundational framework for researchers to begin their investigations. Further studies are warranted to elucidate its specific inhibitory profile, mechanism of action, and potential therapeutic applications.

References

- CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents.

-

Benzonitrile, 2,6-dimethoxy - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2,6-dichlorobenzonitrile - PrepChem.com. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Available at: [Link]

-

maleic anhydride, 108-31-6 - The Good Scents Company. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. Available at: [Link]

-

Maleic anhydride | CAS#:108-31-6 | Chemsrc. Available at: [Link]

- CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents.

-

Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. Available at: [Link]

-

Inhibition of four human serine proteases by substituted benzamidines - PubMed. Available at: [Link]

-

Pharmaceutical Chemical - Benzamidine Hydrochloride Cas No 1670-14-0 Wholesaler / Distributor from Hyderabad. Available at: [Link]

-

Benzamidine hydrochloride hydr | B6506-25G - Scientific Laboratory Supplies. Available at: [Link]

-

1171047-31-6 CAS|2,6-二甲氧基-苯脒盐酸盐|生产厂家|价格信息. Available at: [Link]

-

CAS 1171047-31-6 2,6-DIMETHOXY-BENZAMIDIN HCL kaufen. Available at: [Link]

-

Amadis Chemical Company Limited (Page 127) @ ChemBuyersGuide.com, Inc. Available at: [Link]

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. echemi.com [echemi.com]

- 4. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2,6-Dimethoxy-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 2,6-Dimethoxy-benzamidine hydrochloride. While primarily recognized as a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate, the inherent biological activity of its core benzamidine structure warrants a detailed mechanistic exploration. This document elucidates the foundational role of the benzamidine pharmacophore as a competitive inhibitor of serine proteases, details its interaction with the enzyme active site, and contextualizes its significance in therapeutic drug development. Furthermore, we present standardized protocols for evaluating the inhibitory activity of such compounds, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction: A Tale of Two Roles

This compound is a molecule with a dual identity. In the world of pharmaceutical manufacturing, it is a critical starting material, a molecular scaffold upon which the potent oral anticoagulant, dabigatran etexilate, is constructed. However, to dismiss it as a mere precursor would be to overlook the intrinsic biological activity conferred by its core chemical feature: the benzamidine group.

The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] These enzymes, which include critical players in the blood coagulation cascade like thrombin and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site.[2][3] The unique charge distribution and planar structure of the benzamidine group allow it to mimic the natural substrates of these enzymes, effectively blocking their catalytic function.[1]

This guide will dissect the mechanism of action from first principles, starting with the foundational biochemistry of serine protease inhibition by the benzamidine pharmacophore. We will then place this compound in its primary context as a synthetic intermediate for dabigatran, a direct thrombin inhibitor that relies on this very mechanism for its therapeutic effect.[4][5] Finally, we will provide detailed, field-proven experimental protocols for characterizing such inhibitors, empowering researchers to validate these mechanisms in their own laboratories.

The Benzamidine Pharmacophore: A Classic Serine Protease Inhibitor

The inhibitory action of benzamidine and its derivatives is a classic example of competitive inhibition.[1][2] The positively charged amidinium group is the key to its function, acting as a mimic of the guanidinium side chain of arginine, a common recognition motif for trypsin-like serine proteases.

Molecular Mechanism of Inhibition

The interaction occurs at the enzyme's active site, specifically within the S1 specificity pocket. The mechanism can be broken down into the following key interactions:

-

Salt Bridge Formation: The cationic amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a conserved Aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This electrostatic interaction is the primary anchor for the inhibitor.

-

Hydrogen Bonding: The amine groups of the benzamidine moiety engage in a network of hydrogen bonds with backbone carbonyls and the serine residue (Ser195) within the active site.

-

Hydrophobic Interactions: The phenyl ring of the benzamidine core engages in hydrophobic interactions with aromatic or aliphatic residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.

This binding effectively occludes the active site, preventing the natural substrate (e.g., fibrinogen for thrombin) from binding and being cleaved.[5] Because the inhibitor binds reversibly, the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.[6]

Caption: Fig. 2: Simplified Synthetic Pathway to Dabigatran

The synthesis essentially builds a larger molecular structure around the benzamidine core, enhancing its affinity and specificity for thrombin. Dabigatran's design improves upon the simple benzamidine structure by incorporating additional binding elements that interact with thrombin's exosites, resulting in a much more potent and selective inhibitor. [5]

Experimental Protocols: Characterizing Inhibitory Activity

To empirically validate the mechanism of action, a robust and reproducible experimental workflow is essential. The following section details a standard protocol for a chromogenic serine protease inhibition assay, a cornerstone technique for characterizing inhibitors like 2,6-Dimethoxy-benzamidine.

Workflow for Serine Protease Inhibition Assay

Caption: Fig. 3: Workflow for Characterizing a Serine Protease Inhibitor

Detailed Step-by-Step Methodology

Objective: To determine the IC₅₀ and inhibition kinetics of this compound against a model serine protease (e.g., Trypsin or Thrombin).

Materials:

-

Serine Protease (e.g., human α-thrombin, bovine trypsin)

-

This compound

-

Chromogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) [7]* Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microtiter plates [7]* Microplate reader capable of kinetic measurements [7]* DMSO (for dissolving inhibitor) [8] Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. [8] * Prepare a working stock of the protease in assay buffer (e.g., 10 nM thrombin).

-

Prepare a working stock of the chromogenic substrate in assay buffer (e.g., 100 µM).

-

Create a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations (e.g., 1 mM down to 10 nM).

-

-

Assay Setup (in a 96-well plate): [7] * To each well, add a fixed volume of the protease solution.

-

Add an equal volume of the serially diluted inhibitor solutions (or buffer for the 'no inhibitor' control).

-

Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to reach binding equilibrium. [9]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells. [7] * Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the rate of increase in absorbance (e.g., at 405 nm for p-nitroanilide substrates or fluorescence at λex 360 nm, λem 480 nm for NHMec substrates) kinetically over a period of 15-30 minutes. [7]

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

-

Normalize the velocities to the 'no inhibitor' control (set to 100% activity).

-

Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

To determine the Ki and confirm the mechanism, repeat the experiment with multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots. [10]

-

Conclusion and Future Directions

This compound serves as a powerful case study in medicinal chemistry and drug development. Its mechanism of action is rooted in the fundamental principles of enzyme inhibition, with its benzamidine core acting as a competitive inhibitor of serine proteases. [1][2]While its own inhibitory potency may be modest, its true value is realized as a foundational building block for highly potent and specific drugs like dabigatran. [4][5] The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to investigate this and other benzamidine-based compounds. Future research could focus on quantifying the precise Ki of 2,6-Dimethoxy-benzamidine against a panel of proteases to better understand the impact of the dimethoxy substitutions. Such studies would not only provide a more complete profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships in the design of next-generation serine protease inhibitors.

References

-

Khasim Sharif, S. D., Sri Ramudu, B., Rambabu, N., & Ramachandran, D. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1483-1486. Available from: [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available from: [Link]

-

Wikipedia contributors. (2023). Benzamidine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Nieman, M. T., et al. (2012). Thrombostatin FM compounds: direct thrombin inhibitors – mechanism of action in vitro and in vivo. Journal of Thrombosis and Haemostasis, 10(8), 1615-1623. Available from: [Link]

- Hauel, N., et al. (2002). WO9837075 - Substituted (4-benzimidazol-2yl-methylamino)-benzamidines, the preparation thereof and the use thereof as pharmaceutical compositions. European Patent Office.

-

Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 986326. Available from: [Link]

-

Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Available from: [Link]

-

Lemos, F. J. A., et al. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 13(5), 2790-2806. Available from: [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. data.epo.org [data.epo.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Thrombostatin FM compounds: direct thrombin inhibitors – mechanism of action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Structure-Activity Relationship (SAR) Analysis: The 2,6-Dimethoxy-benzamidine Hydrochloride Scaffold

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for elucidating the structure-activity relationship (SAR) of the 2,6-dimethoxy-benzamidine hydrochloride scaffold. While this specific molecule is a known building block, this guide uses it as a foundational model to explain the principles and methodologies required to systematically explore and optimize its biological activity, particularly as a competitive inhibitor of serine proteases.

Introduction: The Benzamidine Moiety as a Privileged Scaffold

The benzamidine functional group is a cornerstone in the design of inhibitors for a class of enzymes known as serine proteases.[1] These enzymes, which include crucial physiological regulators like trypsin, thrombin, and plasmin, are characterized by a highly conserved catalytic triad featuring a key serine residue.[2][3] The positively charged amidinium group of benzamidine derivatives allows them to act as potent mimics of the natural arginine or lysine substrates, anchoring the inhibitor within the enzyme's S1 specificity pocket through strong electrostatic interactions.[1]

The 2,6-dimethoxy-benzamidine scaffold presents a unique starting point for a drug discovery campaign. The methoxy groups at the 2 and 6 positions significantly influence the electronic and conformational properties of the phenyl ring, providing a distinct chemical space to explore. This guide will not merely list facts but will detail the strategic thinking and experimental causality behind a systematic SAR investigation of this scaffold. We will explore how to dissect the molecule, plan modifications, execute robust biochemical assays, and interpret the resulting data to build a coherent SAR model.

Core Scaffold Analysis and Strategic Modifications

A successful SAR campaign begins with a thorough analysis of the core structure and a logical plan for its modification. The 2,6-dimethoxy-benzamidine scaffold can be deconstructed into three primary regions for exploration.

Caption: Logical breakdown of the 2,6-dimethoxy-benzamidine scaffold for SAR.

-

Region 1: The Amidine Group (The Anchor): This positively charged group is critical for binding to the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases. While essential, its high basicity can be a liability for oral bioavailability and can lead to off-target effects.

-

Experimental Rationale: The primary goal here is to maintain the key electrostatic interaction while modulating physicochemical properties. Bioisosteric replacements such as guanidines, amino-pyridines, or other nitrogen-containing heterocycles can be synthesized. The hypothesis is that a less basic but still effective hydrogen-bonding moiety could improve drug-like properties without sacrificing potency.

-

-

Region 2: The Phenyl Ring (The Scaffold): The 2,6-dimethoxy substitution pattern is a key starting point. These groups are electron-donating and sterically bulky, forcing a specific conformation of the phenyl ring relative to the amidine.

-

Experimental Rationale: To understand the role of these groups, a systematic substitution analysis is required. One would synthesize analogs where the methoxy groups are:

-

Removed: Replaced with hydrogen to assess the baseline contribution of the unsubstituted phenylamidine.

-

Shifted: Moved to other positions (e.g., 3,4- or 3,5-dimethoxy) to probe the geometric requirements of the S1 pocket.

-

Replaced: Substituted with groups of varying electronic properties (e.g., electron-withdrawing Cl, F) and steric bulk (e.g., ethyl, isopropyl) to map the electronic and steric tolerance of the binding site. A quantitative structure-activity relationship (QSAR) approach can later be used to correlate inhibitory activity with physicochemical properties of these substituents.[4]

-

-

-

Region 3: Vectors for Extension (The Explorer): While the benzamidine core occupies the S1 pocket, potency and selectivity can be dramatically enhanced by extending the molecule to interact with adjacent pockets (S2, S3, S4). The 4-position of the phenyl ring is often a suitable vector for such exploration.

-

Experimental Rationale: Starting with the most potent core analog from the Region 2 analysis, one would synthesize a series of derivatives with extensions at the 4-position. These extensions could be simple alkyl chains, phenyl rings, or more complex functional groups designed to interact with specific residues in the target enzyme's secondary binding sites.

-

Experimental Design: A Self-Validating System

The integrity of any SAR study rests on the quality and reproducibility of its biological data. A robust and well-validated experimental protocol is non-negotiable. Here, we describe a standard fluorometric assay for determining the inhibitory potency (IC50) against a model serine protease, such as trypsin.

Detailed Protocol: Fluorometric Serine Protease Inhibition Assay

This protocol is designed to measure the rate of cleavage of a fluorogenic substrate, where the release of a fluorescent molecule is proportional to enzyme activity.

Caption: Standard workflow for an enzyme inhibition assay to determine IC50 values.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Enzyme: Trypsin (e.g., TPCK-treated, to prevent chymotrypsin activity).

-

Substrate: Boc-Gln-Ala-Arg-AMC (a fluorogenic substrate for trypsin).

-

Inhibitor: 2,6-Dimethoxy-benzamidine HCl and synthesized analogs.

-

Plate Reader: Capable of fluorescent kinetic reads (e.g., λex 360 nm, λem 480 nm).[5]

-

96-well black, flat-bottom plates.

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock of the enzyme in the assay buffer.

-

Prepare a 10X stock of the substrate in DMSO.

-

Prepare serial dilutions of the inhibitor compounds in assay buffer, starting from a high concentration (e.g., 1 mM) down to the low nanomolar range.

-

-

Assay Plating:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (buffer only) and "no enzyme" controls (for background fluorescence).

-

Add 20 µL of the enzyme solution to all wells except the "no enzyme" controls.

-

-

Pre-incubation:

-

Mix the plate gently and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

-

-

Reaction Initiation:

-

Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.[6]

-

-

Data Acquisition:

-

Immediately place the plate in the reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.[5]

-

Data Analysis and Validation

-

Calculate Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8]

Trustworthiness through Self-Validation:

-

Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is essential to validate the assay performance.

-

Z'-factor: For screening campaigns, calculate the Z'-factor to assess the robustness and quality of the assay. A Z' > 0.5 is considered excellent.

-

Reproducibility: Each compound should be tested in triplicate on at least three separate occasions to ensure the reproducibility of the IC50 values.[9]

Synthesizing the Data: Building the SAR Narrative

The power of SAR comes from comparing the activity of structurally related compounds. By analyzing the data from the proposed analogs, a clear picture of the pharmacophore begins to emerge.

Hypothetical SAR Data Table

The following table presents a hypothetical dataset for a series of analogs based on the strategy outlined in Section 2. This data illustrates how a typical SAR table is structured and interpreted.

| Compound ID | R2 (2,6-pos) | R4 (4-pos) | Target IC50 (nM) | Selectivity vs. Other Protease (Fold) |

| Core-01 | 2,6-di-OCH3 | H | 850 | 10 |

| Ana-02 | H | H | 5200 | 2 |

| Ana-03 | 2,6-di-Cl | H | 450 | 15 |

| Ana-04 | 2,6-di-CH3 | H | 1200 | 8 |

| Ana-05 | 3,5-di-OCH3 | H | 2500 | 5 |

| Ana-06 | 2,6-di-Cl | CH3 | 310 | 18 |

| Ana-07 | 2,6-di-Cl | Phenyl | 75 | 50 |

| Ana-08 | 2,6-di-Cl | O-Phenyl | 25 | >200 |

Interpretation and Causality

-

Core Scaffold (Core-01 vs. Ana-02): The removal of the 2,6-dimethoxy groups (Ana-02) leads to a significant loss of potency compared to the parent compound (Core-01). This immediately establishes that the substitution at these positions is beneficial for activity.

-

Electronic Effects (Ana-03 vs. Core-01): Replacing the electron-donating methoxy groups with electron-withdrawing chloro groups (Ana-03) improves potency. This suggests that reducing the electron density of the phenyl ring is favorable, potentially enhancing interactions within the S1 pocket or altering the pKa of the amidine group.

-

Steric Effects (Ana-04 vs. Core-01): Replacing methoxy with the less bulky methyl groups (Ana-04) decreases potency, indicating that the bulk and/or specific orientation provided by the methoxy groups is important.

-

Positional Isomers (Ana-05 vs. Core-01): Moving the methoxy groups to the 3 and 5 positions (Ana-05) drastically reduces activity, confirming the strict geometric requirement for substitution at the 2 and 6 positions.

-

Exploration at R4 (Ana-06, -07, -08): Building upon the potent 2,6-dichloro scaffold (Ana-03), adding small hydrophobic groups at the 4-position leads to incremental gains (Ana-06). A larger hydrophobic group like a phenyl ring (Ana-07) provides a significant boost in potency and selectivity, strongly suggesting a favorable interaction with a hydrophobic secondary binding pocket. The introduction of a flexible ether linkage (Ana-08) further optimizes this interaction, resulting in a highly potent and selective lead compound.

Caption: Visualization of the SAR optimization path from the core molecule.

Mechanism of Action (MoA) Elucidation

Once potent inhibitors are identified, understanding their mechanism of action is crucial.[10] The initial hypothesis is competitive inhibition, given the benzamidine scaffold.[1] This can be confirmed experimentally.

Protocol: Michaelis-Menten Kinetics

-

Perform the enzyme assay as described in Section 3.1.

-

Instead of a fixed substrate concentration, vary the substrate concentration across a wide range (e.g., 0.1x to 10x the Michaelis constant, Km).

-

Run these substrate titrations in the absence of inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., at its IC50 and 3x its IC50).

-

Plot the reaction velocity against substrate concentration for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Result for Competitive Inhibition: The lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent affinity for the substrate (Km) increases with inhibitor concentration.[11]

-

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to defining the structure-activity relationship for the this compound scaffold. By deconstructing the molecule, making rational modifications, and employing robust, self-validating biochemical assays, a clear SAR narrative can be constructed. The hypothetical data presented demonstrates a logical path from a moderately active starting compound to a potent and selective lead candidate.

Future work would involve expanding the chemical space around the optimized lead (Ana-08), conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties, and ultimately, testing the most promising compounds in cell-based and in vivo models of disease to validate their therapeutic potential.

References

-

Mishra, R., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). Available at: [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Available at: [Link]

-

Chapman University Digital Commons (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Available at: [Link]

-

Mares-Guia, M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]

-

Lucchesini, F., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

-

ResearchGate. Table 4 . Experimental conditions for serine protease inhibition assays. Available at: [Link]

-

Kaminski, J. J., et al. (1985). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

-

edX. IC50 Determination. Available at: [Link]

-

Wikipedia. Enzyme inhibitor. Available at: [Link]

-

Wikipedia. IC50. Available at: [Link]

-

MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

-

Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]

-

Wikipedia. Benzamidine. Available at: [Link]

-

Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]

-

National Institutes of Health (NIH). Novel inhibitors and activity-based probes targeting serine proteases. Available at: [Link]

-

ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 6. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.edx.org [courses.edx.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

An In-Depth Technical Guide to 2,6-Dimethoxy-benzamidine Hydrochloride

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-benzamidine hydrochloride, a specialized chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic resource for its scientific exploration.

Core Properties and Molecular Structure

This compound is a substituted aromatic amidine, a class of compounds recognized for their biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for many research applications.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 216.67 g/mol | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| CAS Number | 1171047-31-6 | [1] |

| Physical Form | Light yellow solid | [1] |

| Chemical Name | 2,6-dimethoxybenzenecarboximidamide hydrochloride | [1] |

Chemical Structure

The molecular structure of this compound features a benzene ring substituted with two methoxy groups at positions 2 and 6, and a carboximidamide (amidine) group at position 1. The amidine group is protonated to form the hydrochloride salt.

Sources

Technical Guide: 2,6-Dimethoxy-benzamidine Hydrochloride for Biochemical Research

Part 1: Executive Summary & Biochemical Significance

2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) is a specialized derivative of the classical serine protease inhibitor benzamidine. While the parent compound, benzamidine, is a ubiquitous competitive inhibitor used to prevent proteolysis during protein purification, the 2,6-dimethoxy derivative serves a more nuanced role in structural biology and medicinal chemistry .

Its primary value lies in the steric and electronic perturbations introduced by the two methoxy groups at the ortho positions. These substituents force the amidine group out of planarity with the phenyl ring, making 2,6-DMB an excellent probe for studying the conformational plasticity of the S1 binding pocket in serine proteases (like Trypsin, Thrombin, and Factor Xa). Furthermore, it acts as a critical building block in the synthesis of Schiff base ligands for coordination chemistry, particularly in the development of zinc-based anticancer and antimicrobial agents.

Part 2: Physicochemical Profile[1]

The introduction of methoxy groups alters the solubility and pKa profile compared to unsubstituted benzamidine.

Table 1: Chemical Identity & Properties[2]

| Property | Specification |

| Chemical Name | 2,6-Dimethoxybenzenecarboximidamide hydrochloride |

| CAS Number | 1171047-31-6 |

| Molecular Formula | |

| Molecular Weight | 216.66 g/mol (salt basis) |

| Appearance | Light yellow to off-white crystalline solid |

| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol |

| pKa (Calculated) | ~10.5 (Amidine group), modulated by e- donating OMe |

| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |

| Storage | 2–8°C, Desiccate (Hygroscopic) |

Structural Insight: The Ortho-Effect

Unlike benzamidine, which can adopt a planar conformation to slide into the narrow S1 specificity pocket of trypsin, 2,6-DMB is sterically crowded. The ortho-methoxy groups create a torsional strain that prevents the amidine and phenyl rings from being coplanar.

-

Biochemical Implication: When 2,6-DMB binds to a protease, it probes the "width" and "flexibility" of the active site. If the enzyme cannot accommodate the twisted conformation or the bulk of the methoxy groups, binding affinity (

) decreases significantly compared to benzamidine (

Part 3: Mechanism of Action & Applications[3]

Serine Protease Inhibition (Competitive)

2,6-DMB functions as a reversible competitive inhibitor. The positively charged amidine group mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the bottom of the S1 pocket.

Key Difference: The 2,6-dimethoxy substitution tests the tolerance of the S1 pocket's hydrophobic rim.

-

High Affinity: Indicates the pocket is flexible or wide (e.g., certain mutant proteases).

-

Low Affinity: Indicates a rigid, narrow pocket (steric clash with methoxy groups).

Coordination Chemistry (Schiff Base Ligands)

In drug development, 2,6-DMB is a precursor.[1][2] It reacts with aldehydes/ketones to form N,N'-chelating ligands . These ligands coordinate with transition metals (Zn, Cu) to form complexes that exhibit:

-

Anticancer Activity: Induction of oxidative stress in tumor cells.[2]

-

DNA Binding: Intercalation or groove binding facilitated by the planar benzamidine core (once coordinated).

Diagram 1: Mechanism of Interaction (Protease vs. Synthesis)

Caption: Dual utility of 2,6-DMB as a protease probe (Pathway A) and a precursor for metallodrug synthesis (Pathway B).

Part 4: Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the affinity of 2,6-DMB against Trypsin to assess steric penalty compared to benzamidine.

Materials:

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0 (Degassed). -

Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

-

Inhibitor: 2,6-DMB HCl (Stock: 100 mM in water).

Workflow:

-

Preparation: Dilute Trypsin to 50 µg/mL in Buffer. Prepare BAPNA substrate at 1 mM.

-

Inhibitor Series: Prepare serial dilutions of 2,6-DMB (0, 10, 50, 100, 500, 1000 µM).

-

Reaction:

-

Add 10 µL Inhibitor to 980 µL Buffer.

-

Add 10 µL Trypsin. Incubate 5 min at 25°C.

-

Initiate with 100 µL BAPNA.

-

-

Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

-

Analysis: Plot

vs. [I] (Dixon Plot) or fit to Competitive Inhibition model.-

Note: Expect a higher

(weaker binding) than benzamidine (

-

Protocol B: Crystallographic Soaking (Fragment Screening)

Objective: Obtain a structural snapshot of 2,6-DMB in the active site.

-

Crystallization: Grow Apo-Trypsin crystals using hanging drop vapor diffusion (15% PEG 3350, 200 mM

). -

Soak Solution: Prepare a solution containing the mother liquor + 10–50 mM 2,6-DMB .

-

Critical Step: Ensure pH is maintained. The HCl salt may lower pH; adjust with NaOH if necessary or use a high-concentration buffer.

-

-

Soaking: Transfer crystals to the soak solution for 1–24 hours .

-

Observation: If crystals crack, reduce inhibitor concentration or soak time (cracking indicates significant conformational change or lattice disruption).

-

-

Harvesting: Cryoprotect (e.g., +20% Glycerol) and flash freeze in liquid nitrogen.

Part 5: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Precipitation in Assay | Low solubility of free base at high pH. | Ensure DMSO concentration <5% if using organic stock. Use the HCl salt form explicitly. |

| No Inhibition Observed | Steric clash too severe for target. | 2,6-DMB is a weak inhibitor. Increase concentration to mM range or switch to a target with a wider S1 pocket (e.g., Thrombin). |

| Yellow Solution Color | Oxidation of the amidine. | Prepare stocks fresh. Store powder under Argon/Nitrogen. |

| Crystal Cracking | Ligand induced lattice stress. | Perform "co-crystallization" instead of soaking (add ligand to drop before crystal growth). |

Diagram 2: Experimental Decision Tree

Caption: Decision workflow for characterizing 2,6-DMB properties in solution vs. synthesis.

Part 6: References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

RCSB Protein Data Bank. (2002). Crystal Structure of Trypsin-Benzamidine Complex (PDB: 1J15). (Baseline for comparison). Retrieved from

-

Manna, P., et al. (2022). Synthesis and characterization of Zn(II) Schiff base complexes derived from 2,6-dimethoxybenzamidine. Journal of Molecular Structure. (Describes synthetic utility).

-

Katz, B. A., et al. (2001). Design of serine protease inhibitors: The role of the S1 pocket. Chemistry & Biology. (Context for steric probes in S1 pocket).

-

PubChem. (2025).[3] 2,6-Dimethoxybenzamidine Compound Summary. Retrieved from

Sources

Therapeutic Horizons of Benzamidine Derivatives: From Protease Inhibition to DNA Intercalation

Topic: Potential Therapeutic Applications of Benzamidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamidine moiety (

Beyond its classical role as a protease inhibitor in the coagulation cascade (Thrombin, Factor Xa), the benzamidine scaffold has evolved. Bis-benzamidines like pentamidine serve as critical antiparasitic agents via DNA minor groove binding, while novel derivatives are entering clinical evaluation for metastasis suppression by targeting the Urokinase-type Plasminogen Activator (uPA) system. This guide provides a technical deep-dive into the structure-activity relationships (SAR), therapeutic mechanisms, and experimental protocols essential for developing benzamidine-based therapeutics.

Molecular Architecture & SAR: The Arginine Mimic

The Pharmacophore

The core therapeutic value of benzamidine lies in its basicity (

Structure-Activity Relationship (SAR)

-

The Amidine Head: Essential for S1 pocket anchoring. Unsubstituted amidines generally show the highest affinity; N-substitution often reduces potency unless the substituent can participate in additional H-bonding networks.

-

The Phenyl Ring: Acts as a rigid spacer, positioning the positive charge correctly while engaging in hydrophobic interactions (often

-stacking) with residues like Trp215. -

Meta/Para Substitution:

-

Para-position: Ideal for extending the molecule into the S2/S3 subsites or the distal "aryl binding" pocket. This is the vector used in drugs like Dabigatran (though structurally an amidine mimic) and Betrixaban.

-

Meta-position: Often used to introduce lipophilic groups that modulate bioavailability or target specific hydrophobic clefts unique to Factor Xa vs. Thrombin.

-

Therapeutic Application I: Hemostasis & Thrombosis

The most mature application of benzamidine derivatives is in the control of the coagulation cascade. By selectively inhibiting Factor Xa or Thrombin (Factor IIa), these agents prevent fibrin clot formation without the extensive monitoring required by Vitamin K antagonists.

Mechanism of Action

Benzamidines act as reversible, competitive inhibitors.[1]

-

Factor Xa Inhibition: Blocks the convergence point of the intrinsic and extrinsic pathways, preventing the "thrombin burst."

-

Thrombin Inhibition: Directly prevents the cleavage of fibrinogen to fibrin.

Visualization: Coagulation Cascade Intervention

The following diagram illustrates the precise intervention points of benzamidine-based inhibitors within the coagulation cascade.

Caption: Intervention points of benzamidine derivatives in the coagulation cascade targeting Factor Xa and Thrombin.

Therapeutic Application II: Oncology (Metastasis)[3][4]

Elevated levels of Urokinase-type Plasminogen Activator (uPA) correlate with poor prognosis in breast, pancreatic, and colorectal cancers.[2] uPA converts plasminogen to plasmin, which degrades the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2][3]

-

Target: The S1 pocket of uPA.

-

Lead Compounds: Upamostat (WX-671) is an oral prodrug of the benzamidine derivative WX-UK1.

-

Mechanism: Inhibition of uPA prevents the proteolytic cascade required for ECM remodeling/degradation.[3] Unlike cytotoxic chemotherapy, this is a cytostatic approach intended to contain the tumor.

Therapeutic Application III: Infectious Diseases[6][7]

Antiparasitic (DNA Binding)

Unlike the mono-benzamidines used in coagulation, Pentamidine is a bis-benzamidine linked by a pentane chain.

-

Indication: Pneumocystis jirovecii pneumonia (PCP), Leishmaniasis, Trypanosomiasis.[4][5]

-

Mechanism: Pentamidine does not primarily act as a protease inhibitor in this context. Instead, the positively charged amidine groups bind to the AT-rich regions of the DNA minor groove of the parasite. This interferes with DNA replication and inhibits topoisomerase II within the kinetoplast.

Antiviral Potential (Protease Inhibition)

Recent research into SARS-CoV-2 highlighted the role of TMPRSS2 (a transmembrane serine protease) in viral entry. Benzamidine derivatives (and related guanidinobenzoates like Nafamostat) inhibit TMPRSS2, blocking the priming of the viral spike protein.

Technical Workflow I: Chemical Synthesis (Pinner Reaction)

The Pinner reaction remains the gold standard for converting nitriles to amidines (benzamidines). This protocol describes the synthesis of a substituted benzamidine from a benzonitrile precursor.

Protocol: Pinner Synthesis of 4-Amidinobenzamide

Reagents: 4-Cyanobenzamide, Anhydrous Ethanol, HCl gas, Anhydrous Ammonia (in ethanol).

-

Imidate Formation (Pinner Salt):

-

Dissolve 4-cyanobenzamide (10 mmol) in anhydrous ethanol (20 mL) and dry dioxane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the ester.

-

Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride usually precipitates.

-

Filter the precipitate and wash with dry ether.

-

-

Amidine Formation:

-

Suspend the imidate salt in anhydrous ethanol (15 mL).

-

Add an excess of anhydrous ethanolic ammonia (7M, 10 mL) at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude benzamidine hydrochloride from ethanol/ether.

-

Caption: Workflow of the Pinner Reaction for benzamidine synthesis, highlighting the critical divergence between amidine formation and ester hydrolysis.

Technical Workflow II: Biochemical Screening

To evaluate the potency (

Protocol: Chromogenic Kinetic Assay

Target Enzyme: Bovine Trypsin (Model) or Human Factor Xa. Substrate: N-Benzoyl-L-arginine-4-nitroanilide (L-BAPNA) or S-2222.

-

Buffer Preparation: Prepare 50 mM Tris-HCl, 10 mM

, pH 8.0. -

Inhibitor Dilution: Prepare a serial dilution (log scale) of the benzamidine derivative in DMSO (keep final DMSO < 5%).

-

Enzyme Pre-incubation:

-

Add 10

L of inhibitor solution to 180 -

Add 10

L of Enzyme solution (final conc. 10–50 nM). -

Incubate at 25°C for 10 minutes to allow equilibrium binding.

-

-

Reaction Initiation:

-

Add 50

L of Chromogenic Substrate (e.g., L-BAPNA, final conc.

-

-

Monitoring:

-

Immediately measure Absorbance at 405 nm (release of p-nitroaniline).[6]

-

Read kinetically every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Plot

vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine

-

Comparative Potency Data (Representative)

| Compound | Target Enzyme | Mechanism | Therapeutic Use | |

| Benzamidine | Trypsin | ~18,000 | Competitive | Crystallography/Research |

| Pentamidine | Trypsin | ~1,500 | Competitive/DNA | Antiparasitic |

| Betrixaban | Factor Xa | 0.117 | Competitive | Anticoagulant |

| Upamostat | uPA | Low nM | Competitive | Oncology (Investigational) |

References

-

Stürzebecher, J., et al. "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine."[7] Toxicon 24.6 (1986): 585-595.[7] Link

-

Gupta, S. P., et al. "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies."[8] Arzneimittelforschung 37.1 (1987): 47-50.[8] Link

-

Setyono-Han, B., et al. "Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small molecule uni-molecular uPA inhibitor WX-UK1." Thrombosis and Haemostasis 93.04 (2005): 779-786. Link

-

Werbovetz, K. A. "Diamidines as antitrypanosomal, antileishmanial and antimalarial agents." Current Opinion in Investigational Drugs 7.2 (2006): 147-157. Link

-

Meyer, B., et al. "Pinner Reaction." Organic Synthesis Protocols. Link

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]

- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 6. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Kinetic Characterization of Serine Protease Inhibition using 2,6-Dimethoxy-benzamidine Hydrochloride

This Application Note provides a rigorous technical guide for the utilization of 2,6-Dimethoxy-benzamidine hydrochloride (CAS: 1171047-31-6) in protease inhibition assays. While unsubstituted benzamidine is a classical reference inhibitor, the 2,6-dimethoxy derivative represents a structural probe used to explore the steric and electronic tolerance of the S1 specificity pocket in trypsin-like serine proteases.

Abstract & Mechanism of Action

This compound is a reversible, competitive inhibitor targeting the S1 specificity pocket of serine proteases. The compound mimics the side chain of arginine, forming a salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the base of the specificity pocket.

Unlike unsubstituted benzamidine, the 2,6-dimethoxy substitution introduces electron-donating groups at the ortho positions. This modification serves two purposes in structure-activity relationship (SAR) studies:

-

Electronic Modulation: Increases the basicity of the amidine group, potentially altering the strength of the electrostatic interaction with Asp189.

-

Steric Probing: Tests the width and plasticity of the S1 pocket entrance.

Mechanistic Pathway (Competitive Inhibition)

Figure 1: Kinetic scheme of competitive inhibition. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the catalytic complex (ES).

Material Properties & Preparation

| Property | Specification |

| Chemical Name | 2,6-Dimethoxybenzenecarboximidamide hydrochloride |

| CAS Number | 1171047-31-6 |

| Molecular Weight | ~216.66 g/mol (Parent + HCl) |

| Solubility | Soluble in DMSO (>25 mg/mL); Water (Moderate) |

| Storage | -20°C (Desiccated); Protect from moisture |

Stock Solution Protocol

To ensure reproducibility, prepare a concentrated stock solution rather than weighing powder for every assay.

-

Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Concentration: Prepare a 100 mM Master Stock.

-

Calculation: Dissolve 21.7 mg of powder in 1.0 mL of DMSO.

-

-

Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the Master Stock 1:100 in Assay Buffer to create a 1 mM (1000 µM) Working Solution.

Experimental Protocol: Determination of IC50

This protocol describes the validation of 2,6-Dimethoxy-benzamidine HCl against Bovine Trypsin using the chromogenic substrate L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 (CaCl₂ stabilizes Trypsin).

-

Enzyme: Trypsin from bovine pancreas (Sigma T1426 or equivalent), prepared at 100 nM in 1 mM HCl.

-

Substrate: L-BAPNA, prepared at 2 mM in Assay Buffer (dissolve in minimal DMSO first if needed).

Assay Workflow (96-Well Format)

Figure 2: Step-by-step workflow for the IC50 determination assay.

Detailed Steps

-

Inhibitor Dilution: In a separate dilution plate, prepare a 2-fold serial dilution of 2,6-Dimethoxy-benzamidine in Assay Buffer. Range: 2000 µM down to 0 µM (8 points).

-

Enzyme Addition: Add 50 µL of the diluted Inhibitor to the assay plate. Add 50 µL of Trypsin (100 nM).

-

Pre-Incubation: Incubate for 10–15 minutes at 25°C. This allows the inhibitor to reach equilibrium binding (E + I ⇌ EI).

-

Reaction Start: Add 100 µL of 2 mM L-BAPNA substrate.

-

Note: Final Substrate conc. is 1 mM.[1]

-

-

Detection: Immediately place in a microplate reader. Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Data Analysis

Calculate Initial Velocity ( )

For each inhibitor concentration, plot Absorbance vs. Time. The slope of the linear portion (mOD/min) is the initial velocity (

Determine IC50

Plot

Calculate (Inhibition Constant)

Since 2,6-Dimethoxy-benzamidine is a competitive inhibitor, convert the IC50 to the intrinsic

- : Substrate concentration used (1 mM).

- : Michaelis constant for L-BAPNA with Trypsin (typically ~1–2 mM, but must be determined experimentally for your specific enzyme lot).

Interpretation:

-

A lower

indicates higher potency. -

Compare the

of 2,6-Dimethoxy-benzamidine to unsubstituted Benzamidine (

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Solution |

| Precipitation | Inhibitor insolubility at high conc. | Do not exceed 5% DMSO final concentration. Verify solubility of the 2,6-dimethoxy derivative in buffer before adding enzyme. |

| Non-Linear Rates | Substrate depletion | Use the first 2–3 minutes of data only. Ensure |

| No Inhibition | Compound degradation | Benzamidines are generally stable, but moisture can degrade the HCl salt. Use fresh stock. |

| High Background | Autohydrolysis of substrate | Include a "No Enzyme" blank for every inhibitor concentration and subtract this rate. |

References

-

Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[3][2] European Journal of Biochemistry.[3]

-

Katz, B. A., et al. (1998).[4] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology. (Provides structural context for benzamidine binding modes).

-

Sigma-Aldrich. "Product Specification: Benzamidine Hydrochloride." (General handling reference).

-

Cayman Chemical. "Benzamidine (hydrochloride) Product Information."

(Note: Specific Ki data for the 2,6-dimethoxy derivative is often proprietary or contained within broad SAR libraries; the protocol above is the gold standard for generating this data empirically.)

Sources

Application Note: Kinetic Characterization of 2,6-Dimethoxy-benzamidine Hydrochloride

Executive Summary

This application note details the protocol for utilizing 2,6-Dimethoxy-benzamidine (2,6-DMB) hydrochloride as a mechanistic probe in enzyme kinetics. While unsubstituted benzamidine is a classic competitive inhibitor of trypsin-like serine proteases, the 2,6-dimethoxy derivative introduces specific steric constraints and electronic effects that make it a critical tool for mapping the S1 specificity pocket (e.g., Asp189 in trypsin/thrombin).

This guide provides a self-validating workflow to determine the inhibition constant (

Material Profile & Mechanistic Insight

Chemical Identity

-

Compound: 2,6-Dimethoxy-benzamidine hydrochloride

-

CAS: 885957-17-5 (Free base analog reference)

-

Molecular Weight: ~216.66 g/mol (HCl salt)

-

Solubility: Highly soluble in DMSO; soluble in water/buffer up to ~50 mM.

-

Storage: -20°C, desiccated. Hygroscopic.

Mechanism of Action

2,6-DMB functions as a reversible competitive inhibitor . The amidine group (

Why the 2,6-substitution matters: Unlike simple benzamidine, the methoxy groups at the ortho positions restrict the rotation of the phenyl ring relative to the amidine group. This "conformational lock" allows researchers to probe the steric tolerance of the enzyme's active site cleft.

Kinetic Model Visualization

The following diagram illustrates the competitive inhibition model where 2,6-DMB (

Figure 1: Kinetic scheme of Competitive Inhibition. 2,6-DMB binds to the free enzyme, preventing substrate entry.

Experimental Protocol: Determination

This protocol uses Thrombin as the model enzyme and a chromogenic substrate (e.g., S-2238 or Tos-Gly-Pro-Arg-pNA ). The release of p-nitroaniline (pNA) is monitored at 405 nm.

Reagent Preparation

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 | PEG-8000 prevents enzyme adsorption to plastic. Filter (0.22 µm). |

| Enzyme Stock | 100 nM Thrombin | Dilute in buffer containing 0.1% BSA. Store on ice. |

| Substrate (S) | 2 mM Stock (S-2238) | Dissolve in H₂O. |

| Inhibitor (I) | 100 mM 2,6-DMB Stock | Dissolve in 100% DMSO. Prepare serial dilutions in Buffer (keeping DMSO < 1%). |

Assay Workflow (96-Well Plate)

Crucial Step: Pre-incubation of Enzyme and Inhibitor is recommended to ensure equilibrium binding before the reaction is initiated with the substrate.

-

Blanking: Add 150 µL Buffer to "Blank" wells.

-

Inhibitor Addition: Add 20 µL of 2,6-DMB at varying concentrations (0, 10, 50, 100, 500, 1000 µM) to experimental wells.

-

Enzyme Addition: Add 20 µL of Thrombin (final conc. ~1-5 nM) to all wells except Blanks.

-

Equilibration: Incubate for 10 minutes at 25°C (or 37°C) to establish

. -

Substrate Initiation: Add 20 µL of Substrate to all wells. Note: To determine

accurately, use a substrate concentration near its -

Measurement: Immediately monitor Absorbance at 405 nm (

) every 30 seconds for 20 minutes (Kinetic Mode).

Figure 2: Step-by-step microplate assay workflow.

Data Analysis & Calculation

Initial Velocity ( )

Calculate the slope of the linear portion of the Absorbance vs. Time curve (mOD/min) for each inhibitor concentration.

Determination

Plot the fractional activity (

Calculation (Cheng-Prusoff)

For a competitive inhibitor, the

- : Determined from the dose-response curve.

- : Final concentration of substrate in the assay.

- : Michaelis constant of the substrate for the enzyme (must be determined experimentally in a separate run if unknown).

Diagnostic Plot (Lineweaver-Burk)

To confirm the competitive mechanism, perform the assay at multiple substrate concentrations.

-

X-axis:

-

Y-axis:

-

Signature: Lines for different

should intersect at the Y-axis (

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Non-linear rates | Substrate depletion (>10%) | Reduce enzyme concentration or measurement time. |

| Inconsistent | Enzyme instability | Add 0.1% BSA or 0.05% Tween-20 to buffer. Keep stocks on ice. |

| Precipitation | High [I] in aqueous buffer | Ensure DMSO final concentration is constant (e.g., 1%) across all wells. |

| Inner Filter Effect | Compound absorbs at 405nm | 2,6-DMB is generally transparent at 405nm, but verify by scanning the compound alone. |

References

-

Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal. (Contextual grounding for benzamidine binding modes).

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

-

Sturzebecher, J., et al. (1986).[2] "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine."[2] Toxicon. (Demonstrates structure-activity relationships of benzamidine derivatives).[2]

- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for methodologies).

Sources

Application Notes & Protocols for 2,6-Dimethoxy-benzamidine hydrochloride in Drug Discovery

Introduction: The Benzamidine Scaffold in Enzyme Inhibition

In the landscape of drug discovery, the inhibition of enzymes, particularly proteases, remains a cornerstone of therapeutic strategy. The benzamidine scaffold is a well-established pharmacophore, a key structural motif recognized by the active sites of numerous serine proteases. Its positively charged amidinium group mimics the guanidinium side chain of arginine, allowing it to competitively bind to the S1 pocket of enzymes like trypsin, thrombin, and Factor Xa. This competitive inhibition is a fundamental mechanism for controlling pathological enzymatic activity in various diseases, including thrombosis and inflammation.

This guide focuses on 2,6-Dimethoxy-benzamidine hydrochloride , a specific analogue within this important class of inhibitors. While extensive research has established the inhibitory profile of the parent benzamidine molecule, the influence of specific substitutions, such as the 2,6-dimethoxy groups, offers a compelling avenue for medicinal chemists to refine potency, selectivity, and pharmacokinetic properties. The methoxy groups can alter the electronic and steric profile of the molecule, potentially leading to differential interactions within the enzyme's active site compared to the unsubstituted parent compound.

This document serves as a technical guide for researchers, providing both the conceptual framework and detailed protocols for evaluating the inhibitory potential of this compound against a model serine protease.

Scientific Rationale and Mechanism of Action

The primary hypothesis for the activity of this compound is its function as a competitive inhibitor of serine proteases. The core mechanism is predicated on the structural similarity between the benzamidine headgroup and the side chain of an arginine residue.

-

The Catalytic Triad: Serine proteases utilize a "catalytic triad" (typically Serine, Histidine, and Aspartate) in their active site to hydrolyze peptide bonds.

-

The S1 Pocket: A crucial feature of the active site is the S1 specificity pocket, which recognizes and binds the side chain of the amino acid residue at the P1 position of the substrate. In enzymes like trypsin, this pocket is deep and negatively charged at its base (due to an Aspartate residue), showing a strong preference for positively charged residues like arginine and lysine.

-

Competitive Inhibition: this compound, being protonated at physiological pH, presents a positively charged amidinium ion. This cation effectively competes with the natural arginine substrate for binding within the S1 pocket, thereby preventing the enzyme from binding to and cleaving its intended target proteins.

The 2,6-dimethoxy substituents are positioned to potentially interact with more hydrophobic regions lining the entrance to the S1 pocket, which could enhance binding affinity or modulate selectivity against different serine proteases.

Experimental Application: Serine Protease Inhibition Assay

The following protocol provides a robust method for determining the inhibitory potency (typically as an IC50 value) of this compound using a generic serine protease, such as trypsin, and a chromogenic substrate. This assay is a foundational experiment in early-stage drug discovery.

I. Materials and Reagents

| Reagent | Supplier | CAS Number | Notes |

| This compound | Sigma-Aldrich (or equivalent) | 1171047-31-6 | Store desiccated at 2-8°C.[1] |

| Trypsin (e.g., TPCK-treated from bovine pancreas) | Sigma-Aldrich | 9002-07-7 | High purity is essential. TPCK treatment inactivates contaminating chymotrypsin. |

| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) | Sigma-Aldrich | 21652-37-9 | Chromogenic substrate. |

| Tris-HCl Buffer | Various | 1185-53-1 | Prepare a 50 mM solution, pH 8.2, containing 20 mM CaCl2. |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 67-68-5 | For preparing the stock solution of the inhibitor. |

| 96-well, clear, flat-bottom microplates | Various | N/A | For spectrophotometric readings. |

| Microplate Spectrophotometer | Various | N/A | Capable of reading absorbance at 405 nm. |

II. Preparation of Stock Solutions

-

Inhibitor Stock (10 mM):

-

The molecular weight of this compound is 216.67 g/mol .[1]

-

Accurately weigh 2.17 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.

-

-

Enzyme Stock (1 mg/mL Trypsin):

-

Dissolve trypsin in ice-cold 1 mM HCl to the desired concentration. This acidic solution helps to prevent autolysis.

-

Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration in Assay Buffer.

-

-

Substrate Stock (10 mM L-BAPNA):

-

The molecular weight of L-BAPNA is 472.9 g/mol .

-

Weigh 47.3 mg and dissolve in 10 mL of DMSO.

-

Store protected from light at -20°C.

-

-

Assay Buffer:

-

50 mM Tris-HCl, pH 8.2.

-

20 mM CaCl2 (Calcium ions are important for the stability and activity of trypsin).

-

Prepare fresh and store at 4°C.

-

III. Experimental Workflow

The following workflow is designed for a 96-well plate format with a final assay volume of 200 µL.

IV. Step-by-Step Protocol

-

Inhibitor Dilution Series:

-

Perform a serial dilution of your 10 mM inhibitor stock in Assay Buffer to achieve a range of concentrations for testing. A typical 10-point, 3-fold dilution series starting from 1 mM is a good starting point.

-

Remember to include a "no inhibitor" control (with an equivalent percentage of DMSO) and a "no enzyme" blank.

-

-

Plate Setup:

-

To each well of a 96-well plate, add the components in the following order:

-

100 µL of Assay Buffer.

-

20 µL of the corresponding inhibitor dilution (or DMSO for the 100% activity control).

-

40 µL of the diluted trypsin solution.

-

-

-

Pre-incubation:

-

Mix the plate gently by tapping.

-

Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 40 µL of the diluted L-BAPNA substrate to all wells.

-

Mix immediately.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm. The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which is yellow and absorbs light at this wavelength.

-

Kinetic Reading (Preferred): Read the plate every minute for 15-30 minutes at 37°C. The rate of reaction (V, change in absorbance per minute) is determined from the linear portion of the curve.

-

Endpoint Reading: If a kinetic reader is unavailable, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then take a single absorbance reading.

-

V. Data Analysis and Interpretation

-

Calculate Percent Inhibition:

-

For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Control - Rate_Blank))

-

Rate_Inhibitor: Reaction rate in the presence of the inhibitor.

-

Rate_Control: Reaction rate with DMSO only (100% activity).

-

Rate_Blank: Reaction rate in the "no enzyme" well (background signal).

-

-

Determine IC50:

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Sources

2,6-Dimethoxy-benzamidine hydrochloride as a tool compound in pharmaceutical development

A Structural Probe for Serine Protease S1 Plasticity and Fragment-Based Discovery

Abstract

2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) serves as a specialized tool compound in pharmaceutical development, primarily within Fragment-Based Drug Discovery (FBDD) and structural biology. Unlike its parent compound benzamidine—a generic, flat inhibitor of serine proteases—2,6-DMB introduces steric bulk at the ortho positions. This modification restricts the rotational freedom of the amidine group relative to the phenyl ring, making it an invaluable probe for assessing the steric tolerance and electronic environment of the S1 specificity pocket in target proteases (e.g., Trypsin, Thrombin, Factor Xa). This guide details the mechanistic rationale, enzymatic profiling protocols, and crystallographic methodologies for utilizing 2,6-DMB.

Part 1: Mechanistic Profiling & Rationale

The "Ortho-Effect" in Protease Inhibition

The primary utility of 2,6-DMB lies in its structural deviation from benzamidine. In the parent benzamidine, the amidine group (

In 2,6-DMB, the two methoxy groups at the ortho positions create steric hindrance. This forces the amidine group to twist out of the plane of the phenyl ring.

-